5-chloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2OS2/c19-14-7-6-12(23-14)17(22)21-18-20-16-11-3-1-2-9-4-5-10(15(9)11)8-13(16)24-18/h1-3,6-8H,4-5H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEFABPESBGBHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC=C(S5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the thiophene ring via a cross-coupling reaction. The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole and thiophene moieties exhibit significant antimicrobial properties. For instance, derivatives of thiophene have been shown to possess antibacterial activity against various Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in the structure enhances their effectiveness against microbial strains by disrupting bacterial lipid biosynthesis pathways .
A study demonstrated that derivatives similar to 5-chloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide exhibited promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating a potential for development as new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound is also noteworthy. Compounds with similar structures have been evaluated for their cytotoxic effects on cancer cell lines. For example, the thiazole ring has been implicated in inhibiting tumor growth by inducing apoptosis in cancer cells. In vitro studies have shown that certain derivatives can effectively inhibit the proliferation of breast cancer cell lines (e.g., MCF7) through mechanisms involving cell cycle arrest and apoptosis induction .
Case Study 1: Antimicrobial Evaluation
In a detailed study assessing the antimicrobial efficacy of various thiazole derivatives, compounds structurally related to 5-chloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide were tested against a panel of pathogens. The results indicated that these compounds exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria. The study utilized a turbidimetric method to quantify antimicrobial activity, confirming the effectiveness of these derivatives in combating microbial resistance .
Case Study 2: Anticancer Screening
Another pivotal study focused on the anticancer properties of thiophene-based compounds. The researchers synthesized a series of derivatives and evaluated their cytotoxic effects on various cancer cell lines including HepG2 (hepatocellular carcinoma) and A549 (lung cancer). The findings revealed that specific modifications to the thiophene structure enhanced cytotoxicity significantly compared to standard chemotherapy agents like cisplatin. This suggests that compounds like 5-chloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide could serve as lead compounds in anticancer drug development .
Mechanism of Action
The mechanism of action of 5-chloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in substituents on the acenaphthothiazole core or the carboxamide moiety:
Substituent Impact :
- Thiophene vs. Benzamide/Naphthamide : The chlorothiophene group (electron-withdrawing) may enhance metabolic stability compared to electron-rich methoxybenzamide or bulky naphthamide groups .
- Furan vs. Thiophene : The furan analog exhibits electrophilic substitution reactivity, suggesting the acenaphthothiazole core’s electron-rich nature is modifiable for functionalization .
Pharmacological and Physicochemical Properties
- Stability: The methanesulfonate salt in the oxazolidinone-triazine derivative () demonstrates superior stability under high humidity and temperature, a critical advantage for pharmaceutical formulations. The free base form of the target compound may require salt formation for similar stability .
- Crystallinity : Hydrogen bonding patterns (e.g., in methanesulfonate salts) influence crystal packing and stability. The acenaphthothiazole core’s planar structure may facilitate π-π stacking, but salt formation (as in ) enhances lattice energy .
- However, specific data for the target compound are lacking in the evidence .
Table 1: Key Physicochemical Comparisons
Biological Activity
5-chloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring fused with an acenaphthene moiety, which is significant for its biological interactions. The presence of chlorine and thiophene groups further enhances its chemical reactivity and potential biological effects.
The biological activity of 5-chloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide can be attributed to several mechanisms:
- Enzyme Inhibition : The thiazole ring may interact with specific enzymes, inhibiting their activity and disrupting metabolic pathways.
- Receptor Modulation : The compound may bind to various receptors, influencing cellular signaling processes.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through membrane disruption or inhibition of nucleic acid synthesis.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies
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Anticancer Properties :
A study investigated the cytotoxic effects of 5-chloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide on human cancer cell lines. The compound showed significant antiproliferative activity with a GI50 value indicating effective inhibition of cell growth compared to control groups. This suggests a promising avenue for developing new cancer therapeutics based on this scaffold. -
Antimicrobial Activity :
Research highlighted the compound's efficacy against several bacterial strains, showcasing its potential as an antimicrobial agent. The mechanism was hypothesized to involve disruption of bacterial cell membranes and inhibition of protein synthesis. -
Inflammation Studies :
In vitro tests revealed that the compound could significantly lower levels of pro-inflammatory cytokines in stimulated macrophages, indicating its potential use in treating inflammatory diseases.
Pharmacological Implications
The diverse biological activities of 5-chloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide suggest it could serve as a lead compound for drug development in various therapeutic areas including oncology and infectious diseases. Further studies are warranted to elucidate its pharmacokinetics and toxicity profiles.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-chloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide, and how do reaction conditions impact yield?
- Methodological Answer : The synthesis typically involves multi-step reactions. For example, cyclization of intermediates in polar aprotic solvents (e.g., DMF) with iodine and triethylamine facilitates thiadiazole ring formation . Key steps include:
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Initial coupling : Use of N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 min) to form intermediates.
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Cyclization : Treatment with iodine and triethylamine to eliminate sulfur and stabilize the thiazole core .
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Optimization : Yield depends on solvent polarity, reaction time, and stoichiometry of iodine (acts as both oxidant and cyclization catalyst).
Table 1: Reaction Conditions and Yields
Q. How is the structural characterization of this compound validated in academic studies?
- Methodological Answer : Comprehensive spectroscopic and analytical techniques are employed:
- NMR : 1H/13C NMR confirms regiochemistry of the thiophene-carboxamide and acenaphthothiazole moieties (e.g., δ 7.8–8.2 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₁ClN₂O₂S₂: 394.9923) .
- Elemental Analysis : Microanalysis (C, H, N, S) ensures purity (>98%) .
Advanced Research Questions
Q. What strategies address contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer : Contradictions arise due to assay variability (pH, cell lines, concentration). Systematic approaches include:
- Assay Standardization : Replicate experiments under controlled pH (e.g., Frija et al. demonstrated pH-dependent antimicrobial activity in thiadiazoles) .
- Mechanistic Profiling : Use enzyme inhibition assays (e.g., kinase or protease targets) to isolate activity pathways .
- Comparative Meta-Analysis : Cross-reference data from structurally analogous compounds (e.g., 5-amino-4-methyl-N-phenylthiazole-2-carboxamide derivatives) to identify structure-activity trends .
Q. How can environmental fate studies be designed to assess this compound’s ecological impact?
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Phase 1 (Abiotic) : Measure logP (lipophilicity) and hydrolysis rates in simulated environments (pH 5–9).
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Phase 2 (Biotic) : Use microcosm models to study biodegradation pathways (e.g., soil microbiota assays).
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Phase 3 (Ecotoxicology) : Evaluate acute/chronic toxicity in Daphnia magna or algae (OECD guidelines).
Table 2: Key Environmental Parameters
Q. What advanced computational methods support mechanistic studies of this compound’s reactivity?
- Methodological Answer :
- DFT Calculations : Model electron density in the thiophene-carboxamide group to predict electrophilic substitution sites .
- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with kinase targets) to rationalize bioactivity .
- QSAR Modeling : Corporate substituent effects (e.g., chloro vs. methoxy groups) into predictive activity models .
Experimental Design Considerations
Q. How should researchers design dose-response studies to minimize off-target effects?
- Methodological Answer :
- Range-Finding : Start with broad concentrations (1 nM–100 µM) and narrow based on IC₅₀ values from pilot assays .
- Control Groups : Include positive controls (e.g., known kinase inhibitors) and vehicle-only controls to isolate compound-specific effects .
- Multi-Omics Integration : Pair transcriptomics/proteomics with phenotypic assays to identify secondary targets .
Safety and Handling
Q. What are critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
